molecular formula C9H23NSi2 B1585122 N-Allyl-N,N-bis(trimethylsilyl)amine CAS No. 7688-51-9

N-Allyl-N,N-bis(trimethylsilyl)amine

Cat. No.: B1585122
CAS No.: 7688-51-9
M. Wt: 201.46 g/mol
InChI Key: CVNCFZIIZGNVFD-UHFFFAOYSA-N
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Description

N-Allyl-N,N-bis(trimethylsilyl)amine is an organic compound with the chemical formula C9H23NSi2. It is commonly used as a reagent in organic synthesis, particularly for introducing allyl groups into molecules. This compound is characterized by its ability to react with a variety of substrates, making it a versatile tool in synthetic chemistry .

Mechanism of Action

Target of Action

N-Allyl-N,N-bis(trimethylsilyl)amine, also known as N,N-Bis(trimethylsilyl)allylamine, N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine, N,N-bis(trimethylsilyl)prop-2-en-1-amine, or N-ALLYL-N N-BIS(TRIMETHYLSILYL)AMINE, is primarily used as a nucleophilic reagent . It interacts with various targets such as aryl aldehydes and bisthiocarbamoyl chloride .

Mode of Action

The compound this compound interacts with its targets through a process of imine formation followed by efficient multicomponent reactions . This interaction leads to the creation of complex bicyclic scaffolds and Dithiasuccinoyl (Dts) heterocycles .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the synthesis of complex bicyclic scaffolds and Dithiasuccinoyl (Dts) heterocycles . These downstream effects contribute to the compound’s role as a nucleophilic reagent.

Pharmacokinetics

As a liquid compound with a boiling point of 72 °c/15 mmhg and a density of 0816 g/mL at 25 °C , it can be inferred that these properties may influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are seen in the formation of complex bicyclic scaffolds and Dithiasuccinoyl (Dts) heterocycles . These structures are key intermediates in various organic synthesis processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, in the context of lithium-ion batteries, the compound has been used as an electrolyte additive to enhance the interfacial stability of Ni-rich electrodes . The electrolyte oxidation reactions and electrode structural destruction are greatly suppressed with this additive, leading to improved cyclic stability .

Biochemical Analysis

Biochemical Properties

N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is often used as a nucleophilic reagent, which allows it to participate in reactions that form complex bicyclic scaffolds, allyl selenides, and other important intermediates in organic synthesis . The compound’s interactions with biomolecules are primarily based on its nucleophilic properties, enabling it to form covalent bonds with electrophilic centers in enzymes and proteins.

Cellular Effects

N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form covalent bonds with biomolecules allows it to modulate the activity of enzymes and proteins involved in these processes. For example, it can inhibit or activate specific enzymes, leading to changes in metabolic flux and gene expression patterns .

Molecular Mechanism

The molecular mechanism of N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine involves its nucleophilic attack on electrophilic centers in biomolecules. This interaction can result in the formation of covalent bonds, leading to enzyme inhibition or activation. The compound’s ability to form stable covalent bonds with enzymes and proteins allows it to exert its effects at the molecular level. Additionally, it can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine can change over time. The compound is known to be sensitive to moisture and protic solvents, which can lead to its degradation . Over time, the stability of the compound may decrease, affecting its reactivity and efficacy in biochemical reactions. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo settings .

Dosage Effects in Animal Models

The effects of N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine vary with different dosages in animal models. At lower doses, the compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including irritation of the eyes, respiratory system, and skin . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can participate in reactions that form important intermediates in organic synthesis, such as allyl selenides and complex bicyclic scaffolds . These interactions can affect metabolic flux and the levels of specific metabolites within cells .

Transport and Distribution

Within cells and tissues, N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within specific cellular compartments . The compound’s ability to form covalent bonds with biomolecules also affects its distribution and transport within cells .

Subcellular Localization

The subcellular localization of N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine is influenced by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific compartments or organelles within cells, affecting its activity and function . The compound’s ability to form stable covalent bonds with enzymes and proteins allows it to exert its effects within specific subcellular locations .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Allyl-N,N-bis(trimethylsilyl)amine can be synthesized through the reaction of allylamine with chlorotrimethylsilane. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Allyl-N,N-bis(trimethylsilyl)amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Reagents: Common reagents used with this compound include chlorotrimethylsilane, triethylamine, and various electrophiles.

    Conditions: Reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the silyl groups.

Major Products

The major products formed from reactions involving this compound include allylated compounds, silylated derivatives, and complex bicyclic scaffolds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Allyl-N,N-bis(trimethylsilyl)amine is unique due to the presence of both allyl and trimethylsilyl groups. This combination allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .

Properties

IUPAC Name

N,N-bis(trimethylsilyl)prop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H23NSi2/c1-8-9-10(11(2,3)4)12(5,6)7/h8H,1,9H2,2-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNCFZIIZGNVFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N(CC=C)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H23NSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50227684
Record name N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine
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Molecular Weight

201.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7688-51-9
Record name 1,1,1-Trimethyl-N-2-propen-1-yl-N-(trimethylsilyl)silanamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine
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Record name N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine
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Record name N-allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine
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Synthesis routes and methods

Procedure details

A 500-ml flask equipped with a distillation column, stirrer, thermometer and dropping funnel was charged with 193.7 g (1.2 mol) of hexamethyldisilazane and 7.0 g (0.02 mol) of dodecylbenzenesulfonic acid. To the flask kept at 70° C., 114.2 g (2.0 mol) of allylamine was added over one hour from the dropping funnel. The contents were stirred for 3 hours under reflux. Subsequently, the allylamine was distilled off over 8 hours. From the reaction solution, a fraction of 89 to 90° C. at 40 mmHg was collected by vacuum distillation, yielding 192.0 g of N,N-bis(trimethylsilyl)allylamine.
Quantity
193.7 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
catalyst
Reaction Step One
Quantity
114.2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary uses of N-Allyl-N,N-bis(trimethylsilyl)amine in organic synthesis?

A: this compound, often abbreviated as AHMDS, serves as a versatile reagent in organic synthesis. Its applications stem from its ability to act as an electrophile, a nucleophilic component, and a functionalizing agent for ω-primary amine polystyrenes [].

Q2: How does this compound enhance the performance of lithium-ion batteries?

A: Research indicates that this compound (NNB) can significantly improve the interfacial stability of LiNi0.8Co0.15Al0.05O2 (LNCA) cathode material in lithium-ion batteries []. When introduced as an electrolyte additive (2 wt%), NNB effectively suppresses electrolyte oxidation reactions and electrode structural degradation. This leads to enhanced cyclic stability of the LNCA cathode, increasing from 72.8% to 86.2% after 300 cycles. The mechanism behind this improvement lies in the formation of a robust, Si-containing solid electrolyte interface (SEI) film derived from NNB. This SEI film not only protects the electrode but also stabilizes the LNCA structure during cycling, further contributing to improved performance.

Q3: What is the molecular formula, weight, and physical state of this compound?

A: this compound is represented by the molecular formula C9H23NSi2 and has a molecular weight of 201.4562 g/mol []. It exists as a colorless liquid at room temperature.

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